molecular formula C7H6Br2FN B1530020 4,5-Dibromo-2-fluorobenzylamine CAS No. 1804933-07-0

4,5-Dibromo-2-fluorobenzylamine

Cat. No. B1530020
M. Wt: 282.94 g/mol
InChI Key: YLEXRMQHPNELMB-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-fluorobenzylamine is a chemical compound with the molecular formula C7H6Br2FN . It belongs to the class of organic compounds known as phenylmethylamines . These are compounds containing a phenylmethylamine moiety, which consists of a phenyl group substituted by an methanamine .


Molecular Structure Analysis

The molecular structure of 4,5-Dibromo-2-fluorobenzylamine can be analyzed using various computational methods such as restricted Hartree–Fock and density functional theory . The optimized parameters such as dipole moment, average polarizability, anisotropic polarizability, first order molecular hyperpolarizability, electric susceptibility, linear refractive index, dielectric constant, energy band gap, Zero-point vibrational energy, total electronic energy, Gibbs free energy, Enthalpy, molar heat capacity at constant volume and Entropy can be calculated .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-Dibromo-2-fluorobenzylamine include its molecular weight, which is 282.94 . Other properties like melting point, boiling point, and density are not explicitly mentioned in the available resources.

Safety And Hazards

The safety data sheet for a similar compound, 5-Bromo-2-fluorobenzylamine hydrochloride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(4,5-dibromo-2-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2FN/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEXRMQHPNELMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromo-2-fluorobenzylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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